Topiramate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 9,800 mg/L, temp not specified

Synonyms

Canonical SMILES

Isomeric SMILES

Epilepsy

Topiramate is a well-established antiepileptic drug (AED) used to treat various seizure types, both partial and generalized [National Institutes of Health (US), Topiramate. [cited 2023 Oct 6],みたいです (みたい desu) means "looks like" or "seems like" in Japanese, but it is not a technical or scientific term.になるので (node waになるので) means "so" or "therefore" in Japanese, but it is not a technical or scientific term.]. Its precise mechanism of action in epilepsy remains under investigation, but it's believed to involve modulation of several neurotransmitter systems in the brain [Stahl SM, Löscher W. Antiepileptic drugs: a critical review of the available data on new mechanisms of action. Epilepsia. 2004;45(6):677-709 ].

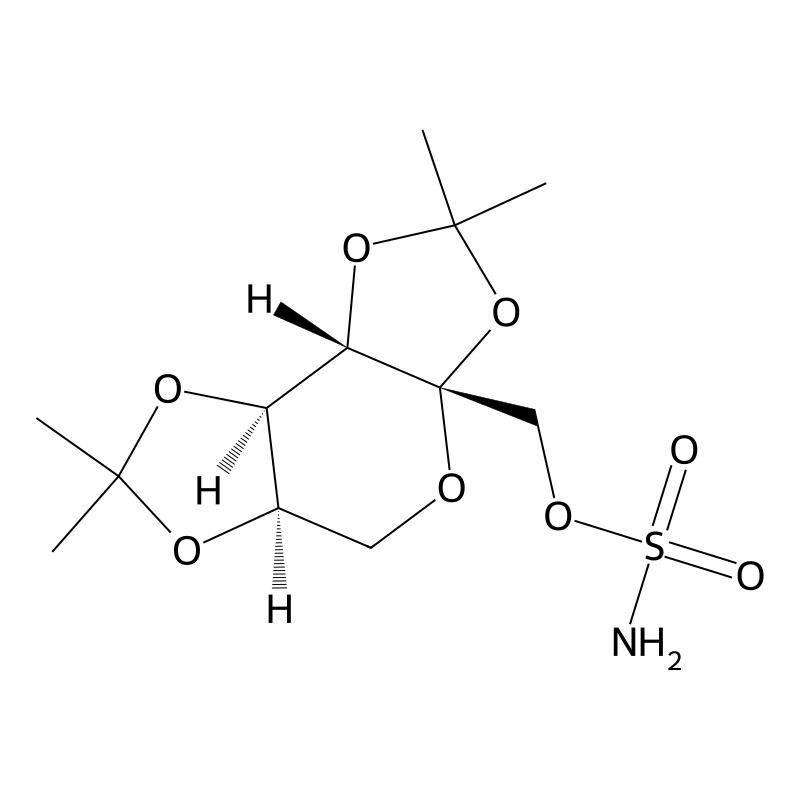

Topiramate is a sulfamate-substituted monosaccharide derivative primarily used as an anticonvulsant and for migraine prophylaxis. It is marketed under various brand names, including Topamax, Trokendi XR, and Qudexy XR. The compound's chemical formula is , with a molar mass of approximately 339.36 g/mol. Its unique structure combines features of a sugar molecule with a sulfamate group, which contributes to its pharmacological properties .

The precise mechanism by which topiramate exerts its antiepileptic and anti-migraine effects is not fully understood. However, research suggests it modulates multiple neurotransmitter systems in the brain, including glutamate, GABA, and sodium channels []. Glutamate is an excitatory neurotransmitter, while GABA is inhibitory. Topiramate is believed to enhance GABAergic inhibition and decrease glutamatergic excitation, leading to a more balanced neural environment and reduced seizure activity [].

Topiramate undergoes several metabolic reactions, primarily in the liver, including:

- Hydroxylation: The introduction of hydroxyl groups into the molecule.

- Glucuronidation: Conjugation with glucuronic acid to enhance solubility and facilitate excretion.

- Hydrolysis: The breakdown of chemical bonds involving the addition of water.

These reactions result in the formation of several metabolites, none of which exhibit significant pharmacological activity .

Topiramate exhibits multiple mechanisms of action that contribute to its efficacy:

- Voltage-Gated Sodium Channels: It blocks these channels, stabilizing neuronal membranes and reducing excitability, which is crucial for its anticonvulsant properties.

- GABA-A Receptors: Topiramate enhances the activity of GABA-A receptors, promoting inhibitory neurotransmission.

- Glutamate Receptors: It inhibits AMPA and kainate receptors, reducing excitatory neurotransmission.

- Carbonic Anhydrase Inhibition: Topiramate acts as a weak inhibitor of carbonic anhydrase isoenzymes, which may lead to metabolic acidosis as a side effect .

Topiramate can be synthesized through two primary methods:

- From D-Fructose: D-fructose is reacted with acetone to produce bisacetonide, which is then converted into topiramate via condensation reactions.

- Alternative Synthetic Routes: Other methods involve various chemical transformations that modify the initial sugar structure to incorporate the sulfamate group .

Topiramate interacts with several other medications:

- It can increase serum levels of phenytoin when co-administered but may decrease levels of carbamazepine and valproate.

- There is evidence that topiramate may reduce serum estrogen levels in patients taking oral contraceptives, which could affect contraceptive efficacy .

Several compounds share structural or functional similarities with topiramate. Here are some notable examples:

| Compound Name | Similarity to Topiramate | Unique Features |

|---|---|---|

| Lamotrigine | Anticonvulsant properties | Primarily acts on sodium channels; less weight loss side effects. |

| Levetiracetam | Antiepileptic agent | Modulates synaptic vesicle protein 2A; fewer cognitive side effects. |

| Zonisamide | Broad-spectrum anticonvulsant | Also inhibits carbonic anhydrase; associated with weight loss. |

| Valproate | Anticonvulsant and mood stabilizer | Affects GABA metabolism; potential for weight gain. |

Topiramate's unique combination of mechanisms—particularly its action on multiple receptor types—distinguishes it from these similar compounds. Its propensity to cause metabolic acidosis and weight loss are also notable side effects that can differentiate it from others in its class .

The synthesis of topiramate, a sulfamate-substituted monosaccharide derivative, has evolved through several historical approaches utilizing fructose as the starting material. The compound is systematically known as 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate and represents a significant advancement in anticonvulsant drug development [1] [2].

The foundational synthesis route involves the protection of D-fructose hydroxyl groups through ketalization with acetone in the presence of sulfuric acid [1]. This process forms the key intermediate 2,3:4,5-bis-O-isopropylidene-β-D-fructopyranose, which adopts the essential twist-boat conformation necessary for pharmacological activity [3]. The protected sugar structure is crucial because the acetonide groups mask the polar hydroxyl functionalities, allowing the molecule to achieve the specific three-dimensional arrangement conducive to its observed biological effects [3].

The original synthesis pathway, developed by Maryanoff and colleagues, demonstrated exceptional efficiency with yields ranging from 80-85% over three synthetic steps [1] [4]. This direct ketalization approach became the foundation for commercial production due to its straightforward methodology and reproducible results. The process involves initial protection of the fructose moiety, followed by sulfamoylation using sulfamoyl chloride, and concludes with purification steps to achieve pharmaceutical-grade material [5].

Alternative historical routes explored more complex protection strategies. The fructose bis-acetal protection method, while achieving moderate yields of approximately 50%, required five synthetic steps and proved less economically viable for large-scale production [2] [6]. More elaborate approaches, such as the selective benzoylation route involving 15 steps, achieved only 22% yield for the key monoacetal dibenzoate intermediate, demonstrating the challenges associated with complex protection-deprotection sequences [2] [6].

The tribenzoate intermediate route represented another historical approach, though it suffered from extremely poor yields of approximately 2% for the crucial intermediate formation [2] [6]. These alternative methods, despite their synthetic complexity, provided valuable insights into the structural requirements for topiramate synthesis and contributed to the understanding of fructose derivative chemistry.

| Synthesis Route | Starting Material | Key Intermediate | Yield (%) | Number of Steps | Reference |

|---|---|---|---|---|---|

| Direct Fructose Ketalization | D-Fructose | 2,3:4,5-bis-O-isopropylidene-β-D-fructopyranose | 80-85 | 3 | Maryanoff et al., 1987 [1] |

| Fructose Bis-acetal Protection | D-Fructose | Fructose bis-acetal 10 | 50 | 5 | Nortey et al., 1997 [2] |

| Selective Benzoylation Route | D-Fructose bis-acetal | Monoacetal dibenzoate 14 | 22 | 15 | Nortey et al., 1997 [2] |

| Tribenzoate Intermediate Route | D-Fructose | Tribenzoate 11 | 2 | 8 | Nortey et al., 1997 [2] |

Novel Catalytic Methods for Sulfamate Ester Formation

Modern synthetic approaches have introduced sophisticated catalytic methodologies for sulfamate ester formation, representing significant advances over traditional methods. These novel approaches address the inherent challenges of sulfamate chemistry while improving yield, selectivity, and environmental compatibility.

The nickel-photocatalyzed N-arylation methodology represents a breakthrough in sulfamate ester functionalization [7]. This dual photochemically-driven, nickel-catalyzed reaction manifold enables the coupling of heteroaryl bromides with O-alkyl sulfamate esters under mild conditions. The protocol employs catalytic amounts of nickel and photoexcitable iridium complexes, proceeding under visible light at ambient temperature with yields ranging from 18-71% [7]. The system utilizes NiBr2- glyme as the nickel source and [Ir(ppy)2(dtbbpy)]PF6 as the photocatalyst, with DBU serving as the base in acetonitrile solvent [7].

The palladium-catalyzed Suzuki-Miyaura approach introduces a novel three-component synthesis strategy [8]. This method employs sulfuric chloride as a linchpin, enabling the formation of aryl sulfonamides through in situ generation of sulfamoyl chlorides followed by palladium-catalyzed coupling with arylboronic acids [8]. The optimized conditions utilize PdCl2(PhCN)2 as the catalyst with tris-(2,6-dimethoxyphenyl)phosphine as the ligand, achieving yields of 40-75% under mild reaction conditions [8].

Blue light photocatalysis has emerged as an environmentally friendly approach for sulfamate ester synthesis [9]. This methodology enables the net hydrosulfamoylation of electron-deficient alkenes using sulfamoyl chlorides as radical precursors under visible light activation [9]. The protocol employs the metal-free photocatalyst Eosin Y and achieves yields of 45-85% while maintaining broad functional group tolerance [9]. The method is particularly attractive due to its scalability, simple reaction setup, and the absence of complex work-up procedures [9].

Direct sulfamoylation methods have been refined to achieve higher efficiency and selectivity [10]. The condensation reaction of fructose diacetonide with sulfamoyl chloride is conducted at temperatures ranging from -50 to 100°C, preferably around 5°C, achieving yields of 70-95% [10]. These optimized conditions ensure consistent product formation while minimizing side reactions and degradation pathways [10].

| Catalytic Method | Catalyst System | Conditions | Yield Range (%) | Substrate Scope | Reference |

|---|---|---|---|---|---|

| Nickel-Photocatalyzed N-Arylation | NiBr2- glyme/[Ir(ppy)2(dtbbpy)]PF6 | Blue light, DBU, MeCN, rt | 18-71 | O-alkyl sulfamate esters | PMC7241445, 2019 [7] |

| Palladium-Catalyzed Suzuki-Miyaura | PdCl2(PhCN)2/Tris-(2,6-dimethoxyphenyl)phosphine | Na2HPO4, THF/MeCN, rt | 40-75 | Arylboronic acids | RSC Chem. Sci., 2021 [8] |

| Blue Light Photocatalysis | Eosin Y/Blue LED | Blue light, visible light, rt | 45-85 | Electron-deficient alkenes | J Vis Exp., 2020 [9] |

| Direct Sulfamoylation | Sulfamoyl chloride/Base | Base, -50 to 100°C | 70-95 | Protected fructose derivatives | Multiple patents [10] |

Optimization of Azidosulfate Intermediate Purification

The purification of topiramate azidosulfate intermediates represents a critical aspect of the synthetic process, requiring careful optimization to achieve pharmaceutical-grade purity while maintaining acceptable yields. The azidosulfate intermediate, with the systematic name 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose azidosulfate, serves as a crucial reference impurity standard and synthetic intermediate [11] [12] [13].

Crystallization from dichloromethane has emerged as the preferred method for azidosulfate purification [11] [12] [13]. This approach achieves purities of 95-98% with recovery yields of 85-90% [13]. The crystallization process involves dissolving the crude azidosulfate in dichloromethane at room temperature, followed by controlled precipitation to obtain X-ray quality crystals with melting points of 358-359 K [11] [12] [13]. The method provides consistent results and produces material suitable for both analytical standards and further synthetic transformations [13].

Column chromatography offers an alternative purification approach, particularly useful for small-scale preparations and analytical applications [12]. Using silica gel with ethyl acetate-hexane gradient elution systems, this method achieves purities of 90-95% with recovery yields of 70-80% [12]. While the yields are somewhat lower than crystallization methods, column chromatography provides excellent separation of closely related impurities and allows for precise fraction collection [12].

Recrystallization with seeding represents the most refined purification technique, achieving exceptional purities of 98-99.5% with recovery yields of 80-95% [14] [15]. This method involves dissolving crude topiramate in isopropanol, followed by the controlled addition of n-heptane at elevated temperatures (60-75°C) [14] [15]. The solution is then seeded with pure topiramate crystals and slowly cooled below 10°C to promote controlled crystallization [14] [15]. This approach produces material with melting points of 359-361 K and is particularly suitable for large-scale purification [14] [15].

Aqueous workup followed by crystallization provides a comprehensive purification strategy that combines extraction techniques with crystallization [16]. This method involves initial water washing to remove ionic impurities, followed by organic extraction and subsequent crystallization [16]. The approach achieves purities of 92-96% with recovery yields of 75-85%, making it suitable for industrial applications where multiple purification stages are economically justified [16].

| Purification Method | Conditions | Purity Achieved (%) | Recovery Yield (%) | Melting Point (K) | Reference |

|---|---|---|---|---|---|

| Crystallization from Dichloromethane | DCM, room temperature | 95-98 | 85-90 | 358-359 | Priyanka et al., 2022 [11] |

| Column Chromatography | Silica gel, EtOAc/Hexane | 90-95 | 70-80 | 355-358 | Various patents [12] |

| Recrystallization with Seeding | Isopropanol/n-heptane, 60-75°C | 98-99.5 | 80-95 | 359-361 | US8748594B2 [14] |

| Aqueous Workup followed by Crystallization | Water wash, organic extraction | 92-96 | 75-85 | 356-359 | WO2007108009A1 [16] |

Green Chemistry Approaches in Large-Scale Manufacturing

The implementation of green chemistry principles in topiramate manufacturing has become increasingly important as pharmaceutical companies strive to reduce environmental impact while maintaining economic viability. These approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous solvents from the production process.

One-pot synthesis represents a significant advancement in sustainable topiramate production [17] [14] [15]. This approach combines multiple synthetic steps into a single reactor system, dramatically reducing solvent usage and waste generation while improving overall process efficiency [17] [14] [15]. The method involves the sequential treatment of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfuryl chloride in xylene, followed by the addition of a second organic solvent and subsequent reaction with ammonia to form topiramate [17] [14] [15]. This integrated approach achieves energy consumption reductions of 30-40% compared to traditional multi-step processes [18] [19].

Solvent-free crystallization techniques have been developed to eliminate organic solvents from the purification stages [16]. These methods utilize aqueous-based systems for initial purification, followed by direct crystallization from minimal solvent systems [16]. The approach significantly reduces volatile organic compound emissions and simplifies waste treatment requirements [16]. Industrial implementation of these techniques has demonstrated feasibility at pilot to commercial scales with minimal heating requirements [16].

Microextraction techniques, particularly dispersive liquid-liquid microextraction (DLLME), represent a green analytical and preparative approach [20]. This methodology achieves high extraction recoveries of 91.5-113.9% while using minimal solvent volumes [20]. The technique operates at room temperature and provides excellent selectivity for topiramate separation from complex matrices [20]. While primarily developed for analytical applications, the principles have been adapted for preparative-scale extractions in drug manufacturing [20].

Aqueous-based purification systems have been implemented to replace organic solvent-intensive processes [16] [21]. These methods utilize water as the primary processing medium, significantly reducing environmental impact and worker exposure risks [16] [21]. The systems employ controlled pH conditions and temperature management to achieve selective purification while maintaining product quality standards [16] [21]. Implementation at commercial scale has demonstrated the viability of these approaches for routine pharmaceutical manufacturing [21].

The development of stability-indicating methods using green analytical chemistry principles has supported manufacturing process optimization [22]. High-performance thin-layer chromatography methods with environmentally friendly mobile phases have achieved analytical GREEnness (AGREE) scores of 0.76, confirming their sustainability credentials [22]. These methods support process monitoring and quality control while minimizing analytical waste generation [22].

| Green Approach | Environmental Benefit | Process Efficiency | Scale Applicability | Energy Consumption | Reference |

|---|---|---|---|---|---|

| One-Pot Synthesis | Reduced solvent usage, fewer steps | Single reactor, continuous operation | Industrial scale (20,000 kg/year) | Reduced by 30-40% | US8748594B2, 2014 [17] |

| Solvent-Free Crystallization | Elimination of organic solvents | Direct crystallization | Pilot to commercial scale | Minimal heating required | WO2007108009A1 [16] |

| Microextraction Techniques (DLLME) | Minimal solvent consumption | High extraction recovery (91.5-113.9%) | Analytical to preparative | Room temperature operation | Separations 2024 [20] |

| Aqueous-Based Purification | Water-based processing | Simplified workup | Commercial scale | Standard heating | Multiple sources [16] [21] |

The integration of these green chemistry approaches has enabled pharmaceutical manufacturers to achieve production targets of 20,000 kg/year while significantly reducing environmental impact [18] [19]. Industrial-scale implementations have demonstrated that batch sizes of 1000 kg can be processed efficiently using these sustainable methodologies [18] [19]. The combination of reduced energy consumption, minimized waste generation, and improved process efficiency has established green chemistry approaches as the preferred methodology for modern topiramate manufacturing [18] [19].

| Process Stage | Temperature Range (°C) | Pressure (bar) | Spray Rate (g/min) | Batch Size (kg) | Processing Time (h) | Reference |

|---|---|---|---|---|---|---|

| Drug Loading | 50-70 | 0.3-0.5 | 5-15 | 1000 | 2-4 | EP2829267B1, 2020 [23] |

| Taste Masking | 36-42 | 0.3-0.5 | 3-12 | 1000 | 3-6 | J Res Pharm 2024 [24] |

| Sustained Release Coating | 40-45 | 0.3-0.5 | 3-12 | 1000 | 4-8 | EP2829267B1, 2020 [23] |

| Final Crystallization | 60-75 | Atmospheric | Not applicable | 1000 | 6-12 | UB Thesis, 2018 [18] |

Fourier Transform Infrared spectrum

Topiramate displays a rich vibrational fingerprint that reflects its sulfamate-substituted monosaccharide framework. The dominant experimental bands obtained from potassium bromide-pellet measurements are summarised below.

| Wavenumber / centimetres⁻¹ | Relative intensity | Tentative assignment | Source |

|---|---|---|---|

| 1049 | very strong | sulphur-oxygen stretching (symmetric) | [1] |

| 1116 | medium | amine twisting | [2] |

| 1164 | strong | sulphur-oxygen stretching (symmetric, lifted degeneracy) | [2] |

| 1259 | strong | sulphur-oxygen stretching (asymmetric) | [2] |

| 1371 | medium | methyl symmetric deformation | [2] |

| 1581 | weak | amine scissoring | [2] |

| 3206–3385 | broad doublet | amine symmetric and asymmetric stretching (hydrogen-bond split) | [2] |

The calculated harmonic frequencies obtained with the B3LYP/6-31 G(d,p) density-functional method reproduce the experimental pattern within 10 centimetres⁻¹, confirming the band assignments and the predominance of a twist-boat pyranose conformation of the ring [3].

Fourier Transform Raman spectrum

Using 1 064 nanometre excitation, the strongest Raman features occur below 1 000 centimetres⁻¹ where skeletal motions dominate.

| Wavenumber / centimetres⁻¹ | Relative intensity | Assignment | Source |

|---|---|---|---|

| 332 | medium | nitrogen–sulphur torsion | [2] |

| 352 | medium | sulphur-oxygen rocking (symmetric) | [2] |

| 506 | medium | sulphur-oxygen bending (symmetric) | [2] |

| 756 | strong | six-membered ring breathing | [2] |

| 806 | strong | nitrogen–sulphur stretching | [2] |

| 930–980 | very strong | methylene and methyl rocking | [2] |

| 3003–2989 | very strong multiplet | methyl asymmetric stretching | [2] |

Computed Raman activities correctly predict the intensity inversion between infrared-silent skeletal modes and strong Raman-allowed ring vibrations, attesting to the high molecular polarisability of the isopropylidene groups [3].

Nuclear Magnetic Resonance spectra

Proton data (dimethyl-sulphoxide-d₆, 400 megahertz)

| Chemical shift / parts per million | Multiplicity | Proton environment | Source |

|---|---|---|---|

| 5.74 | singlet* | internal standard 3,5-dimethylpyrazole | [4] |

| 4.02–3.28 | multiplet | ring oxymethine protons (H-3a, H-5a, H-8a) | [4] |

| 3.23 | doublet | methylene linked to sulphamate | [4] |

| 1.57, 1.47, 1.34, 1.29 | four singlets | four nonequivalent tert-butyl methyl groups | [4] |

*Internal standard peak shown for method validation.

Carbon data (deuterium oxide, 900 megahertz, predicted spectrum)

| Chemical shift / parts per million | Carbon type | Assignment | Source |

|---|---|---|---|

| 118.4 | quaternary | carbon bearing sulphamate oxygen | [5] |

| 110.2 | quaternary | acetonide bridgehead carbon | [5] |

| 96.5–85.2 | methine | ring carbons C-3, C-5, C-8 | [5] |

| 75.4 | methylene | carbon adjacent to sulphamate | [5] |

| 26.9–24.7 | methyl | four acetonide methyl groups | [5] |

The proton spectrum shows complete baseline separation of all methyl singlets, enabling quantitative analysis without chromatography [4].

Thermal Behaviour Analysis (Thermogravimetric and Differential Scanning Calorimetric data)

| Parameter | Experimental value | Interpretation | Source |

|---|---|---|---|

| Melting onset | 121–127 °C (rate-dependent) | first-order fusion; no polymorphic transition detected | [2] |

| First mass-loss step | 44–47% at 177–183 °C | cleavage of the sulphamate ester; release of sulphamate ion | [2] |

| Second mass-loss step | 19–21% at 180–270 °C | dehydration and partial carbonisation of residual fructopyranose | [2] |

| Residual mass (990 °C) | ≈18% | refractory carbonaceous char | [2] |

| Apparent activation energy (first step) | 93.8 kilojoules per mole (first-order model) | kinetically controlled decomposition of the sulphamate linkage | [6] |

Differential scanning calorimetry traces show a sharp endotherm for melting followed immediately by an exothermic decomposition doublet, indicating an autocatalytic breakdown once the sulphamate group is liberated [2]. No solid-state phase transition is evident up to the decomposition onset, confirming that the marketed crystalline form is thermodynamically stable under ambient storage conditions.

Solubility Parameters and Partition Coefficients

| Medium or descriptor | Temperature | Solubility or coefficient | Experimental details | Source |

|---|---|---|---|---|

| Purified water | 25 °C | 9.8 milligrams per millilitre | intrinsic aqueous solubility; measured by ultraviolet assay | [7] |

| Phosphate-buffered saline (pH 7.2) | 25 °C | 0.15 milligrams per millilitre | low buffer solubility due to ion pairing | [8] |

| Ethanol | 25 °C | ≈20 milligrams per millilitre | solubility in polar protic solvent | [8] |

| Dimethyl-sulphoxide | 25 °C | ≈15 milligrams per millilitre | analytical stock preparation solvent | [8] |

| Dimethylformamide | 25 °C | ≈25 milligrams per millilitre | highest recorded organic solubility | [8] |

| Logarithm of the n-octanol / water partition coefficient | 25 °C | 0.13 (experimental), 1.29 (in-silico consensus) | shake-flask and predictive algorithms | [7] |

| Polar surface area | - | 115.5 square ångströms | descriptor for passive permeability | [7] |

The near-zero partition coefficient reflects the highly oxygenated scaffold and the weakly basic sulphamate nitrogen, rationalising the excellent aqueous dispersibility yet modest membrane permeability of topiramate.

pH-Dependent Stability and Degradation Kinetics

Hydrolytic behaviour

Topiramate contains a labile sulphamate ester that undergoes hydrolysis to produce sulphamic acid and an open-ring sugar derivative. The reaction is strongly accelerated by proton or hydroxide catalysis.

| Experimental condition | Observed transformation | Kinetic data | Source |

|---|---|---|---|

| pH 3.0, 50 °C, aqueous | hydrolysis to sulphamate ion and organic fragment | complete within five hours | [9] |

| pH 9.0, 25 °C, aqueous | gradual cleavage of sulphamate, formation of sulphate | second-order rate constant 1.8 × 10⁻³ litre mole⁻¹ second⁻¹ | [10] |

| pH 7.0, 40 °C, aqueous | minimal degradation over five days | pseudo-first-order rate constant 3.1 × 10⁻⁶ second⁻¹ | [10] |

| Dry solid, 90 °C, three days | > 95% loss of parent compound | zero-order kinetics; decomposition to sulphate and tar | [10] |

Arrhenius parameters for solution degradation

| pH | Apparent activation energy / kilojoules per mole | Correlation coefficient | Source |

|---|---|---|---|

| 7.0 | 85.2 | 0.9995 | [10] |

| 9.0 | 78.7 | 0.9955 | [10] |

The V-shaped pH–rate profile shows maximum kinetic stability in the neutral to slightly acidic range (pH 5–7), whereas alkaline conditions promote rapid sulphamate cleavage. These findings underpin current formulation practice, which maintains the microenvironmental pH below 8.0 and limits exposure to elevated humidity during processing [9] [11].

Purity

Physical Description

Color/Form

White crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

LogP

log Kow = -0.33 (est)

Appearance

Melting Point

125-126 °C

125 - 126 °C

Storage

UNII

GHS Hazard Statements

H315 (84.96%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (14.16%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Topiramate is indicated for use in the adjunctive treatment of partial onset seizures in adults and pediatric patients ages 2 to 16 years. Topiramate is also indicated for use in the treatment of primary generalized tonic-clonic seizures in adults and in pediatric patients ages 2 to 16 years. /Included in US product label/

Topiramate is indicated for use in the treatment of seizures associated with Lennox-Gastaut syndrome in patients 2 years of age and older. /Included in US product label/

Topiramate is indicated for adults for the prophylaxis of migraine headache. /Included in US product label/

The usefulness of topiramate in the acute treatment of migraine headache has not been studied. /NOT included in US product label/

Pharmacology

Topiramate is a sulfamate-substituted monosaccharide with anticonvulsant property. Although the mechanism of action has not been fully elucidated, topiramate antagonizes kainate/AMPA subtype of the glutamate receptors, which are ligand-activated cation channels that mediate the fast component of excitatory postsynaptic currents in neurons of the central nervous system. This antagonistic action results in stabilizing hyper-excited neural membranes, inhibiting repetitive neuronal firing, and decreasing propagation of synaptic impulses, thereby impedes seizure occurrences. In addition, this agent augments gamma-aminobenzoic acid (GABA) activity and thereby attenuating GABAnergic inhibitory transmission.

MeSH Pharmacological Classification

ATC Code

N03 - Antiepileptics

N03A - Antiepileptics

N03AX - Other antiepileptics

N03AX11 - Topiramate

Mechanism of Action

The precise mechanism of action is unknown. Electrophysiological and biochemical studies on cultured neurons demonstrated that topiramate blocks the action potentials elicited repetitively by a sustained depolarization of the neurons in a time dependent manner; this effect suggests a state-dependent sodium channel blocking action. Also topiramate increases the frequency at which gamma-aminobutyric acid (GABA) activates GABA-A receptors, thereby enhancing GABA-induced influx of chloride ions into neurons. Thus, it appears that topiramate exerts it effects by potentiation of the activity of the inhibitory neurotransmitter, GABA. In addition, topiramate antagonizes the ability of kainate to activate the kainate/AMPA (alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid; non-NMDA) subtype of excitatory amino acid (glutamate) receptor, but has no apparent effect on the activity of N-methyl-D-aspartate (NMDA) at the NMDA receptor subtype. These effects of topiramate are concentration-dependent within the range of 1 to 200 micromoles.

Although the precise mechanism of action of topiramate is unknown, data from electrophysiologic and biochemical studies have revealed 4 properties that may contribute to the drug's efficacy for seizure disorders and migraine prophylaxis. At pharmacologically relevant concentrations, topiramate blocks voltage-dependent sodium channels; augments the activity of gamma-aminobutyric acid (GABA) at some subtypes of the GABA-A receptor; antagonizes the AMPA/kainate subtype of the glutamate receptor; and inhibits carbonic anhydrase (particularly CA-II and CA-IV isoenzymes). In general, anticonvulsant drugs are thought to act by one or more of the following mechanisms: modulating voltage-dependent ion (e.g., sodium) channels involved in action potential propagation or burst generation, enhancement of GABA inhibitory activity, and/or inhibition of excitatory amino acid neurotransmitter (e.g., glutamate, aspartate) activity.

Topiramate exhibits effects on cultured neurons similar to those observed with phenytoin and carbamazepine, and such effects are suggestive of an inactive state-dependent block of voltage-dependent sodium channels. Topiramate reduces the duration of epileptiform bursts of neuronal firing and decreases the number of action potentials in studies of cultured rat hippocampal neurons with spontaneous epileptiform burst activity. Topiramate also decreases the frequency of action potentials elicited by depolarizing electric current in cultured rat hippocampal neurons. Depolarization and firing of an action potential results from the rapid inflow of sodium ions through voltage-dependent sodium channels in the neuronal cell membrane. After firing, a neuron enters a period of inactivation during which it is unable to fire again even if the sodium channel is open. A slow action potential firing rate allows the neuron sufficient time to recover from inactivation, and the normal period of inactivation has a minimal effect on low-frequency firing. During a partial seizure, neurons characteristically undergo high-frequency depolarization and firing of action potentials which is uncommon during normal physiologic neuronal activity. Some anticonvulsant drugs (e.g., phenytoin, carbamazepine) preferentially bind to voltage-dependent sodium channels during their inactivated state, slow the rate of recovery of sodium channels from their period of inactivation, and limit the ability of the neuron to depolarize and fire at high frequencies.

Topiramate enhances the activity of the inhibitory neurotransmitter GABA at a nonbenzodiazepine site on GABA-A receptors. Activation of the postsynaptic GABA-A receptor by GABA causes inhibition by increasing the inward flow of chloride ions, resulting in hyperpolarization of the postsynaptic cell; in chloride ion-depleted murine cerebellar granule cells, therapeutic concentrations of topiramate (in combination with GABA) enhance GABA-evoked inward flux of chloride ions in a concentration-dependent manner. Benzodiazepines act at GABA-A receptors to enhance GABA-evoked inward flow of chloride ions, but the benzodiazepine antagonist flumazenil does not appear to inhibit topiramate enhancement of GABA-evoked currents in GABA-A cortical neuronal receptors. Topiramate also does not appear to increase duration of chloride ion channel opening. Therefore, topiramate may potentiate GABA-A-evoked chloride ion flux by a mechanism other than GABA-A-receptor modulation.

For more Mechanism of Action (Complete) data for TOPIRAMATE (8 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Lyases (EC4)

Aldehyde-lyases [EC:4.1.2.-]

CA2 [HSA:760] [KO:K18245]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Topiramate is mainly eliminated through the kidneys. About 70-80% of the eliminated dose is found unchanged in the urine.

The mean apparent volume of distribution of topiramate ranges from 0.6-0.8 L/kg when doses of 100mg to 1200mg are given. Topiramate readily crosses the blood-brain barrier.

The mean oral plasma clearance of topiramate ranges from 22-36 mL/min while the renal clearance is 17-18 mL/min, according to one pharmacokinetic study. The FDA label for topiramate indicates a similar oral plasma clearance of approximately 20 to 30 mL/min in adults.

Absorption /of topiramate is/ rapid. The bioavailability of the tablet dosage form is about 80% as compared with that from a solution. Food does not effect the bioavailability of topiramate.

Protein binding /of topiramate is/ low ( 13 to 17% over the concentration range of 1 to 250 ug per mL).

Time to peak concentration /is/ approximately 2 hours following administration of a 400 mg oral dose. In patients with normal renal function, steady state is reached in about 4 days. The pharmacokinetics or topiramate are linear, with dose proportional increases in the plasma concentration over the range of 200 to 800 mg a day.

Distribution of topiramate into human milk has not been evaluated in controlled studies; however, limited data indicate that the drug may distribute extensively into milk in humans.

For more Absorption, Distribution and Excretion (Complete) data for TOPIRAMATE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Topiramate is not extensively metabolized. Six minor metabolites (formed by hydroxylation, hydrolysis, and glucuronidation) have been identified in humans, with none constituting more than 5% of an administered dose.

The metabolism and excretion of 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose sulfamate (TOPAMAX, topiramate, TPM) have been investigated in animals and humans. Radiolabeled [14C] TPM was orally administered to mice, rats, rabbits, dogs and humans. Plasma, urine and fecal samples were collected and analyzed. TPM and a total of 12 metabolites were isolated and identified in these samples. Metabolites were formed by hydroxylation at the 7- or 8-methyl of an isopropylidene of TPM followed by rearrangement, hydroxylation at the 10-methyl of the other isopropylidene, hydrolysis at the 2,3-O-isopropylidene, hydrolysis at the 4,5-O-isopropylidene, cleavage at the sulfamate group, glucuronide conjugation and sulfate conjugation. A large percentage of unchanged TPM was recovered in animal and human urine. The most dominant metabolite of TPM in mice, male rats, rabbits and dogs appeared to be formed by the hydrolysis of the 2,3-O-isopropylidene group.

Not extensively metabolized, 70% of the dose is eliminated unchanged in the urine. The other 30% is metabolized hepatically to six metabolites (formed by hydroxylation, hydrolysis, and glucuronidation), none of which constitute more than 5% of an administered dose. There is evidence of renal tubular reabsorption of topiramate. Route of Elimination: Topiramate is not extensively metabolized and is primarily eliminated unchanged in the urine (approximately 70% of an administered dose). Half Life: 19 to 23 hours. The mean elimination half-life was 31 hours following repeat administration of the extended-release formulation.

Wikipedia

MPTP

FDA Medication Guides

Topiramate

CAPSULE, EXTENDED RELEASE;ORAL

UPSHER SMITH LABS

12/02/2022

Topamax

Topiramate

CAPSULE;ORAL

TABLET;ORAL

JANSSEN PHARMS

05/03/2023

Trokendi XR

SUPERNUS PHARMS

10/07/2022

Topamax Sprinkle

CAPSULE;ORAL

JANSSEN PHARMS

05/03/2023

Drug Warnings

Psychiatric or behavioral disturbances (including rare cases of suicide attempts) appear to be dose-related in patients receiving topiramate for seizure disorders as well as for migraine prophylaxis. Somnolence and fatigue are the most commonly reported adverse effects in patients receiving topiramate for seizure disorders. In patients receiving topiramate as initial monotherapy for seizure disorders, the frequency of somnolence (but not fatigue) appears to be dose related. In patients receiving topiramate as adjunctive therapy for seizure disorders, the frequency of somnolence does not appear to be dose related; however, fatigue tends to occur with increasing frequency in patients receiving topiramate at dosages exceeding 400 mg daily. In patients receiving topiramate for migraine prophylaxis, somnolence and fatigue appear to be dose related and occur more frequently during the titration phase.

Other common dose-related adverse nervous system effects of topiramate (at dosages of 200-1000 mg daily) include nervousness and anxiety. Frequently reported adverse nervous system effects that do not appear to be dose related include dizziness, ataxia, and paresthesia. Paresthesia occurred more frequently in patients receiving topiramate as initial monotherapy for management of seizure disorders or for migraine prophylaxis; however, in most instances, this adverse effect did not result in discontinuance of therapy.

Other common dose-related adverse effects of topiramate, in addition to adverse nervous system effects, include anorexia and weight loss. Frequently reported adverse effects that do not appear to be dose related include abnormal vision and diplopia.

For more Drug Warnings (Complete) data for TOPIRAMATE (20 total), please visit the HSDB record page.

Biological Half Life

21 hours (mean) after single or multiple dosing.

Use Classification

Methods of Manufacturing

Prepn: B.E. Maryanoff, J.F. Gardocki, US 4513006 (1985 to McNeil)

Interactions

12 % increase in amitriptyline AUC and Cmax with concommitant use /of topiramate; some patients may experience large increases in amitriptyline concentration in the presents of topiramate; amitriptyline dosage adjustments should be made according to patient's clinical response and not on the basis of plasma levels.

Anticholinergic /agents/ or carbonic anhydrase inhibitors such as acetazolamide or dichlorphenamide predispose patients to heat-related disorders; caution should be used when administered concurrently with topiramate. Carbonic anhydrase inhibitors may create a physiological environment that increases the risk of renal stone formation; concommitant use should be avoided.

Mean carbamazepine area under the plasma concentration-time curve (AUC) was unchanged or changed by less than 10%, whereas the AUC of topiramate was decreased by 40% when these two medications were given concurrently during controlled clinical studies.

For more Interactions (Complete) data for TOPIRAMATE (12 total), please visit the HSDB record page.

Dates

2: Liu J, Wang LN, Wang YP. Topiramate monotherapy for juvenile myoclonic epilepsy. Cochrane Database Syst Rev. 2015 Dec 23;12:CD010008. doi: 10.1002/14651858.CD010008.pub2. Review. PubMed PMID: 26695884.

3: Donegan S, Dixon P, Hemming K, Tudur-Smith C, Marson A. A systematic review of placebo-controlled trials of topiramate: How useful is a multiple-indications review for evaluating the adverse events of an antiepileptic drug? Epilepsia. 2015 Dec;56(12):1910-20. doi: 10.1111/epi.13209. Epub 2015 Oct 8. Review. PubMed PMID: 26662191.

4: Alfaris N, Minnick AM, Hopkins CM, Berkowitz RI, Wadden TA. Combination phentermine and topiramate extended release in the management of obesity. Expert Opin Pharmacother. 2015 Jun;16(8):1263-74. doi: 10.1517/14656566.2015.1041505. Review. PubMed PMID: 25958964.

5: Chung SS. A review of the efficacy and safety of extended-release topiramate in the adjunctive treatment for refractory partial-onset seizures. Ther Adv Neurol Disord. 2015 May;8(3):131-6. doi: 10.1177/1756285615578406. Review. PubMed PMID: 25941540; PubMed Central PMCID: PMC4409552.

6: Alsaad AM, Chaudhry SA, Koren G. First trimester exposure to topiramate and the risk of oral clefts in the offspring: A systematic review and meta-analysis. Reprod Toxicol. 2015 Jun;53:45-50. doi: 10.1016/j.reprotox.2015.03.003. Epub 2015 Mar 20. Review. PubMed PMID: 25797654.

7: Signorelli MS, Cinconze M, Nasca MR, Marino M, Martinotti G, Di Giannantonio M, Aguglia E. Can topiramate induce pruritus? A case report and review of literature. CNS Neurol Disord Drug Targets. 2015;14(3):309-12. Review. PubMed PMID: 25714980.

8: Yun SH, Lavin PJ, Schatz MP, Lesser RL. Topiramate-induced palinopsia: a case series and review of the literature. J Neuroophthalmol. 2015 Jun;35(2):148-51. doi: 10.1097/WNO.0000000000000216. Review. PubMed PMID: 25634739.

9: Jion YI, Raff A, Grosberg BM, Evans RW. The risk and management of kidney stones from the use of topiramate and zonisamide in migraine and idiopathic intracranial hypertension. Headache. 2015 Jan;55(1):161-6. doi: 10.1111/head.12480. Epub 2014 Dec 9. Review. PubMed PMID: 25486999.

10: Harshman H, Kovach F. Clinical inquiries: is immediate-release topiramate an effective treatment for adult obesity? J Fam Pract. 2014 Dec;63(12):745-6. Review. PubMed PMID: 25486315.

11: In brief: topiramate extended-release capsules (Qudexy XR). Med Lett Drugs Ther. 2014 Dec 8;56(1457):e126. Review. PubMed PMID: 25461233.

12: Chung S. USL255 extended-release topiramate for the treatment of epilepsy. Expert Rev Neurother. 2014 Oct;14(10):1127-37. doi: 10.1586/14737175.2014.958470. Epub 2014 Sep 13. Review. PubMed PMID: 25220748.

13: Marmura MJ. Safety of topiramate for treating migraines. Expert Opin Drug Saf. 2014 Sep;13(9):1241-7. doi: 10.1517/14740338.2014.934669. Epub 2014 Aug 6. Review. PubMed PMID: 25096056.

14: Cohen J, Dervaux A, Laqueille X. [Topiramate in substance-related and addictive disorders]. Presse Med. 2014 Sep;43(9):892-901. doi: 10.1016/j.lpm.2014.02.030. Epub 2014 Jul 11. Review. French. PubMed PMID: 25027463.

15: Rapoport Y, Benegas N, Kuchtey RW, Joos KM. Acute myopia and angle closure glaucoma from topiramate in a seven-year-old: a case report and review of the literature. BMC Pediatr. 2014 Apr 9;14:96. doi: 10.1186/1471-2431-14-96. Review. PubMed PMID: 24712825; PubMed Central PMCID: PMC3991910.

16: Xiong GL, Gadde KM. Combination phentermine/topiramate for obesity treatment in primary care: a review. Postgrad Med. 2014 Mar;126(2):110-6. doi: 10.3810/pgm.2014.03.2746. Review. PubMed PMID: 24685974.

17: Jordan J, Astrup A, Engeli S, Narkiewicz K, Day WW, Finer N. Cardiovascular effects of phentermine and topiramate: a new drug combination for the treatment of obesity. J Hypertens. 2014 Jun;32(6):1178-88. doi: 10.1097/HJH.0000000000000145. Review. PubMed PMID: 24621808; PubMed Central PMCID: PMC4011567.

18: Pulman J, Jette N, Dykeman J, Hemming K, Hutton JL, Marson AG. Topiramate add-on for drug-resistant partial epilepsy. Cochrane Database Syst Rev. 2014 Feb 25;2:CD001417. doi: 10.1002/14651858.CD001417.pub3. Review. PubMed PMID: 24570033.

19: Deaton TL, Mauro LS. Topiramate for migraine prophylaxis in pediatric patients. Ann Pharmacother. 2014 May;48(5):638-43. doi: 10.1177/1060028014521128. Epub 2014 Feb 24. Review. PubMed PMID: 24566461.

20: Sweeting AN, Tabet E, Caterson ID, Markovic TP. Management of obesity and cardiometabolic risk - role of phentermine/extended release topiramate. Diabetes Metab Syndr Obes. 2014 Feb 12;7:35-44. doi: 10.2147/DMSO.S38979. eCollection 2014. Review. PubMed PMID: 24550678; PubMed Central PMCID: PMC3926768.